2-(2-Methylphenoxy)propanoic acid
Description
“2-(2-Methylphenoxy)propanoic acid” is a chemical compound with the linear formula C10H12O3 . It has a molecular weight of 180.205 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylphenoxy)propanoic acid” is represented by the linear formula C10H12O3 . The molecular weight of this compound is 180.205 .
Mechanism of Action
Target of Action
2-(2-Methylphenoxy)propanoic acid, also known as Mecoprop, primarily targets broadleaf weeds . It is often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA . These herbicides mimic the plant hormone IAA (auxin), which plays a crucial role in plant growth and development .
Mode of Action
The compound interacts with its targets by mimicking the plant hormone IAA (auxin) . This mimicry leads to uncontrolled growth in broadleaf weeds, ultimately causing their death . The overstimulation of growth hormones disrupts the normal growth patterns of the plant, leading to abnormalities that can be lethal .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the auxin hormone, disrupting crucial growth and development processes in plants . The downstream effects of this disruption include uncontrolled and abnormal growth, which can lead to the death of the plant .
Pharmacokinetics
It is known that the compound is predominantly eliminated unchanged in the urine as conjugates in mammals . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of 2-(2-Methylphenoxy)propanoic acid is the death of broadleaf weeds . By mimicking the plant hormone auxin, the compound causes uncontrolled growth in these plants, leading to abnormalities and ultimately death .
Action Environment
The efficacy and stability of 2-(2-Methylphenoxy)propanoic acid can be influenced by various environmental factors. For instance, the compound is degraded predominantly by micro-organisms in the soil to 4-chloro-2-methylphenol, followed by ring hydroxylation at the 6-position and ring opening . The half-life of the compound in soil is between 7-13 days
properties
IUPAC Name |
2-(2-methylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXGYDKDDWZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901607 | |
Record name | NoName_740 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7345-21-3 | |
Record name | 2-(2-Methylphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7345-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 2-(o-tolyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007345213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-methylphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The research paper mentions that 2-(2-Methylphenoxy)propanoic acid was found in landfill leachate. What is the significance of monitoring and removing this compound from such environments?
A1: 2-(2-Methylphenoxy)propanoic acid is a herbicide, often used under the name Mecoprop. Its presence in landfill leachate is concerning because it can contaminate groundwater and potentially pose risks to human health and the environment. [] The study highlights the importance of monitoring and implementing effective remediation strategies, such as biofiltration, to remove these contaminants and prevent further spread. []
Q2: The study investigated the removal of 2-(2-Methylphenoxy)propanoic acid using different biofilter materials. How effective was the biofiltration approach in removing this compound, and were there any differences observed between the materials used?
A2: The study demonstrated that biofiltration can be an effective method for removing 2-(2-Methylphenoxy)propanoic acid from landfill leachate. [] Notably, the sand biofilter, particularly after stimulation with ammonium acetate, exhibited the highest removal rates for the compound. [] This suggests that optimizing biofilter conditions and materials can significantly impact the efficiency of contaminant removal.
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